molecular formula C16H19F2NO4 B8191869 Ethyl 5,5-difluoro-1-(4-methoxybenzyl)-4-oxopiperidine-3-carboxylate

Ethyl 5,5-difluoro-1-(4-methoxybenzyl)-4-oxopiperidine-3-carboxylate

Cat. No.: B8191869
M. Wt: 327.32 g/mol
InChI Key: XCWSOFOSMFWEDB-UHFFFAOYSA-N
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Description

Ethyl 5,5-difluoro-1-(4-methoxybenzyl)-4-oxopiperidine-3-carboxylate (Ref: 10-F737151) is a fluorinated piperidine derivative featuring a 4-methoxybenzyl substituent, a ketone group at position 4, and an ethyl ester at position 2. The 5,5-difluoro modification introduces steric and electronic effects that may enhance metabolic stability and influence binding interactions in biological systems. Piperidine scaffolds are widely utilized in pharmaceuticals and agrochemicals due to their conformational flexibility and ability to mimic natural alkaloids.

Properties

IUPAC Name

ethyl 5,5-difluoro-1-[(4-methoxyphenyl)methyl]-4-oxopiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2NO4/c1-3-23-15(21)13-9-19(10-16(17,18)14(13)20)8-11-4-6-12(22-2)7-5-11/h4-7,13H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWSOFOSMFWEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC(C1=O)(F)F)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,5-difluoro-1-(4-methoxybenzyl)-4-oxopiperidine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-difluoro-1-(4-methoxybenzyl)-4-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 5,5-difluoro-1-(4-methoxybenzyl)-4-oxopiperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5,5-difluoro-1-(4-methoxybenzyl)-4-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Ethyl 5,5-difluoro-1-(4-methoxybenzyl)-4-oxopiperidine-3-carboxylate can be compared to structurally related piperidine derivatives, such as n-Methyl-1-((tetrahydrofuran-3-yl)methyl)piperidin-4-amine dihydrochloride (Ref: 10-F713051), also discontinued by CymitQuimica . Key differences include:

Property This compound n-Methyl-1-((tetrahydrofuran-3-yl)methyl)piperidin-4-amine dihydrochloride
Core Structure Piperidine with ketone and ester groups Piperidine with amine and tetrahydrofuran substituents
Substituents 5,5-Difluoro, 4-methoxybenzyl, ethyl ester N-Methyl, tetrahydrofuran-3-ylmethyl, dihydrochloride salt
Functional Groups Ketone (C=O), ester (COOEt) Amine (NH), ether (tetrahydrofuran)
Polarity Moderate (ester and ketone groups) High (amine and dihydrochloride salt)
Potential Applications Likely protease inhibition or receptor modulation Possible CNS targeting (amine salt enhances bioavailability)

Key Research Findings

Fluorine Effects: The 5,5-difluoro substitution in the target compound may reduce metabolic oxidation compared to non-fluorinated analogs, extending half-life in biological systems. This is a common strategy in drug design to improve pharmacokinetics .

4-Methoxybenzyl Group : This substituent could enhance lipophilicity and membrane permeability, favoring interactions with hydrophobic enzyme pockets. Similar groups are found in serotonin receptor modulators .

However, the dihydrochloride salt increases water solubility, which may limit blood-brain barrier penetration compared to the neutral ester compound .

Biological Activity

Ethyl 5,5-difluoro-1-(4-methoxybenzyl)-4-oxopiperidine-3-carboxylate (C16H19F2NO4) is a synthetic compound with notable biological activity, particularly in the context of drug metabolism and pharmacological applications. This article provides a comprehensive overview of the compound's biological activity, including its mechanism of action, potential therapeutic uses, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a piperidine ring with unique substitutions:

  • Difluoromethyl group : Enhances lipophilicity.
  • Methoxybenzyl group : Potentially influences receptor interactions.

Its molecular weight is approximately 327.33 g/mol, and it has been identified as a promising candidate in medicinal chemistry due to its structural characteristics that may confer distinct biological properties.

Enzyme Inhibition

Preliminary studies indicate that this compound acts as an inhibitor of cytochrome P450 enzymes , particularly CYP2C19 . This inhibition can significantly affect the metabolism of various drugs, highlighting its potential role in pharmacokinetics and drug-drug interactions.

Table 1: Summary of CYP Enzyme Inhibition

EnzymeInhibition TypeImplications
CYP2C19CompetitiveAffects metabolism of co-administered drugs
Other CYPsUnder studyFurther research needed

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors, modulating their activity. The presence of fluorine atoms may enhance the compound's interaction with lipid membranes, potentially improving bioavailability.

Therapeutic Applications

Given its enzyme inhibition profile, this compound may have several therapeutic applications:

Comparative Analysis with Similar Compounds

This compound can be compared to other structurally related compounds:

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylateSimilar piperidine coreLacks methoxy group
4-Methoxybenzyl 5-fluoro-1-piperidinoneContains a piperidinone structureOnly one fluorine atom
5,5-Difluoro-2-piperidinoneDifluorinated piperidinoneNo methoxy or aromatic substitution

The unique combination of difluoromethyl and methoxybenzyl substitutions in this compound may confer distinct advantages over its analogs in terms of biological activity.

Case Studies and Research Findings

Recent studies have focused on evaluating the antibacterial potential of compounds similar to this compound against Mycobacterium tuberculosis (Mtb) strains. For instance, a related compound demonstrated significant efficacy with a minimum inhibitory concentration (MIC) as low as 0.25 µg/mL against resistant strains.

Table 3: Antibacterial Efficacy Against Mtb

Compound NameMIC (µg/mL)Selectivity Index (SI)
Ethyl derivative X0.25>200
Ethyl derivative Y0.50>100

These findings suggest that compounds within this structural class could be further explored for their potential in treating drug-resistant infections.

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